molecular formula C11H12O3 B110822 4,7-Dimethoxy-1-indanone CAS No. 52428-09-8

4,7-Dimethoxy-1-indanone

Cat. No. B110822
CAS RN: 52428-09-8
M. Wt: 192.21 g/mol
InChI Key: MSGQVFMAKBIPNF-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-indanone is a chemical compound that has been studied in various contexts, including its synthesis and potential applications in medicinal chemistry. The compound is related to indanone derivatives, which are of interest due to their biological activities and potential therapeutic uses.

Synthesis Analysis

The synthesis of 4,7-dimethoxy-1-indanone and its derivatives has been explored in several studies. One approach involves the dehydration of 4,7-dimethoxy-1-indanol in the presence of p-toluenesulfonic acid, which yields 4,7-dimethoxy-1(H)-indene in quantitative yield . Another method describes the synthesis of 2-amino-4,7-dimethoxy-5-methylindane, a cyclic analog of a known hallucinogen, through the key intermediate trans-2-amino-4,7-dimethoxy-6-methyl-1-indanol. This intermediate can be converted to 4,7-dimethoxy-5-methyl-2-indanone and then to the target compound .

Molecular Structure Analysis

The molecular structure of 4,7-dimethoxy-1-indanone derivatives has been characterized using various spectroscopic techniques, including NMR and FTIR spectroscopy, as well as CHN analysis. These methods confirm the structure of synthesized compounds and are crucial for understanding the chemical properties and potential interactions with biological targets .

Chemical Reactions Analysis

4,7-Dimethoxy-1-indanone derivatives have been utilized in various chemical reactions. For instance, aldol condensation reactions have been employed to create compounds with potential inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes relevant to Alzheimer’s disease treatment . Additionally, the compound has been used as a precursor in the synthesis of pyridinium halide derivatives, which have been tested for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,7-dimethoxy-1-indanone derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity and its potential as a pharmaceutical agent. For example, the presence of methoxy groups can affect the compound's solubility and its ability to cross biological membranes, which is significant for drug design .

Scientific Research Applications

  • Synthesis of Bioactive Compounds

    • Field : Organic Chemistry
    • Application : 4,7-Dimethoxy-1-indanone is used as a reagent for the synthesis of indenopyrazine dicarbonitrile . These compounds are known to inhibit deubiquitinating enzymes .
    • Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
    • Results : The outcomes of this application aren’t specified in the sources available .
  • Preparation of 1-Indanones

    • Field : Organic Chemistry
    • Application : 4,7-Dimethoxy-1-indanone is used in the synthesis of 1-indanones . These compounds have a broad range of biological activity and are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
    • Method : The synthesis of 1-indanones involves more than 100 synthetic methods utilizing various starting materials .
    • Results : The synthesized 1-indanones and their derivatives have shown significant biological activity .
  • Antiviral and Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential as antiviral and antibacterial agents .
    • Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
    • Results : The outcomes of this application aren’t specified in the sources available .
  • Cardiovascular Drugs

    • Field : Medicinal Chemistry
    • Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential as cardiovascular drugs .
    • Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
    • Results : The outcomes of this application aren’t specified in the sources available .
  • Treatment of Neurodegenerative Diseases

    • Field : Medicinal Chemistry
    • Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential use in the treatment of neurodegenerative diseases .
    • Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
    • Results : The outcomes of this application aren’t specified in the sources available .
  • Insecticides, Fungicides, and Herbicides

    • Field : Agricultural Chemistry
    • Application : 1-Indanone derivatives, which can be synthesized from 4,7-Dimethoxy-1-indanone, have been studied for their potential use as insecticides, fungicides, and herbicides .
    • Method : The specific method of synthesis isn’t mentioned, but it typically involves chemical reactions under controlled conditions .
    • Results : The outcomes of this application aren’t specified in the sources available .

Safety And Hazards

The compound is classified as a non-combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound . It is advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

4,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGQVFMAKBIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345641
Record name 4,7-Dimethoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-1-indanone

CAS RN

52428-09-8
Record name 4,7-Dimethoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
X Zhang, M Thimmaiah, S Fang - Synthetic communications, 2007 - Taylor & Francis
Stirring 4,7‐dimethoxy‐1‐indanol in chloroform at room temperature in the presence of a catalytic amount of p‐toluenesulfonic acid gave 4,7‐dimethoxy‐1(H)‐indene in quantitative …
Number of citations: 4 www.tandfonline.com
CA Fleckenstein, H Plenio - Organometallics, 2007 - ACS Publications
The reactions of three deprotonated indenes (1,2,3-trimethyl, 1,2,3,4,7-pentamethyl, and 1,2,3-trimethyl-4,7-dimethoxy) and the lithium salt of pentamethylcyclopentadiene (Cp*) with …
Number of citations: 78 pubs.acs.org
M Guentner, M Schildhauer, S Thumser… - Nature …, 2015 - nature.com
Photodriven molecular motors are able to convert light energy into directional motion and hold great promise as miniaturized powering units for future nanomachines. In the current state …
Number of citations: 177 www.nature.com
VL Hamilton - 2018 - search.proquest.com
Molecules with cross-conjugated π-systems possess unique structures and reactivity due to their distinctive form of conjugation that fundamentally differs from the isomeric through …
Number of citations: 5 search.proquest.com
TH McLean, JC Parrish, MR Braden… - Journal of medicinal …, 2006 - ACS Publications
A series of conformationally restricted analogues of the hallucinogenic phenethylamine 1 (2,5-dimethoxy-4-bromophenethylamine, 2C-B) was synthesized to test several hypotheses …
Number of citations: 123 pubs.acs.org
J Chen, LW Deady, J Desneves, AJ Kaye… - Bioorganic & medicinal …, 2000 - Elsevier
New substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides were prepared from methyl 2-amino-3-…
Number of citations: 44 www.sciencedirect.com
D Sha - 1996 - search.proquest.com
The electrochemical behavior of the surface modified electrode has been of interest for the past few years. Specifically, the gold-sulfur self-assembling technique has proved particularly …
Number of citations: 0 search.proquest.com
EA Elsherbiny, NA Safwat… - Journal of applied …, 2017 - academic.oup.com
Aims This study aimed at evaluating the inhibitory effects of various organic extracts of Ocimum basilicum against some species of Bipolaris and Cochliobolus with GC‐MS and HPLC …
Number of citations: 13 academic.oup.com
S Companys, PA Peixoto, C Bosset… - … A European Journal, 2017 - Wiley Online Library
The preparation of new chiral biphenylic λ 3 ‐iodane reagents bearing transferable alkynyl ligands is described. These reagents transfer their carbon‐based ligands onto β‐ketoesters …
S Kadan, B Saad, Y Sasson, H Zaid - Food chemistry, 2016 - Elsevier
The aim of this study was to evaluate the role of glucose transporter-4 (GLUT4) in the anti-diabetic effects of methanol, hexane and dichloromethane extracts of the aerial parts of …
Number of citations: 81 www.sciencedirect.com

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